molecular formula C9H8ClN B8679485 2-(Chloromethyl)-1H-indole

2-(Chloromethyl)-1H-indole

Cat. No.: B8679485
M. Wt: 165.62 g/mol
InChI Key: ZHBRRAZDRXQUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-1H-indole ( 121384-27-8) is a versatile chemical building block of significant interest in organic synthesis and medicinal chemistry research. Its molecular formula is C9H8ClN, with a molecular weight of 165.62 g/mol . The indole scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds and its ability to interact efficiently with multiple biological targets . The reactive chloromethyl group at the 2-position of the indole ring serves as a key functional handle, enabling this compound to undergo facile nucleophilic substitution reactions. This makes it a valuable precursor for the synthesis of more complex indole derivatives, such as those functionalized with amines, thiols, and other nucleophiles . Researchers extensively utilize this compound in the design and optimization of novel molecular entities. Indole derivatives, accessible from intermediates like this compound, are investigated for diverse therapeutic areas, including antiprotozoal agents for neglected diseases like Chagas disease, anticancer therapies, and antimicrobials . The compound enables the exploration of structure-activity relationships (SAR) by allowing for systematic structural diversification. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

2-(chloromethyl)-1H-indole

InChI

InChI=1S/C9H8ClN/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2

InChI Key

ZHBRRAZDRXQUPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethyl 1h Indole and Its Precursors

Direct Chloromethylation Strategies for Indole (B1671886) Systems

Direct introduction of a chloromethyl group at the C2 position of an indole is a formidable challenge due to the propensity for electrophilic substitution to occur at the C3 position. However, recent advancements have provided strategies to overcome this inherent regioselectivity.

Exploration of Reagents and Optimal Reaction Conditions for Direct C2-Chloromethylation

Direct C2-chloromethylation of indoles has been successfully achieved through copper-mediated reactions utilizing a directing group strategy. In one such approach, N-pyrimidyl-protected indoles undergo regioselective C2-chlorination with copper(II) chloride (CuCl₂) as the chlorine source. rsc.orgresearchgate.net The reaction typically requires elevated temperatures, around 100 °C, in a solvent like 1,2-dichloroethane (B1671644) (DCE).

Another effective method involves a copper-catalyzed reaction using para-toluenesulfonyl chloride (TsCl) as the chlorine source. rsc.orgnih.gov This transformation is catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂) and proceeds efficiently to yield C2-chlorinated indoles. The optimal conditions generally involve a catalytic amount of the copper salt and an excess of the chlorinating agent.

These methods demonstrate that with the appropriate directing group and catalyst system, direct C2-chlorination can be a viable synthetic route.

Regioselectivity Control in Electrophilic and Radical Chloromethylation Approaches

The key to achieving regioselectivity in the direct C2-chloromethylation of indoles lies in temporarily deactivating the C3 position or directing the electrophile to the C2 position. The use of a directing group on the indole nitrogen is the most effective strategy for controlling regioselectivity in electrophilic chloromethylation. The pyrimidyl group, for instance, acts as a directing group, facilitating the coordination of the copper catalyst and subsequent delivery of the chlorine atom to the C2 position. rsc.orgresearchgate.net This approach effectively overrides the natural C3-selectivity of the indole ring.

Radical-based approaches offer an alternative for C2-functionalization. While direct radical chloromethylation of indole at the C2 position is not extensively documented, related radical alkylations have shown promise for C2-selectivity. beilstein-journals.org These reactions often proceed via the formation of an electrophilic radical that preferentially attacks the electron-rich C2 position. The development of radical chloromethylation reactions could provide a valuable complementary strategy to the existing electrophilic methods.

Role of Protecting Groups on the Indole Nitrogen and Their Impact on Chloromethylation Efficiency

The choice of protecting group on the indole nitrogen is critical for the success of direct C2-chloromethylation. As mentioned, the pyrimidyl group has proven to be a highly effective directing group for copper-mediated C2-chlorination. rsc.orgresearchgate.netrsc.orgnih.gov This is attributed to its ability to chelate the copper catalyst, bringing it into proximity with the C2-H bond and facilitating the chlorination event.

Other N-protecting groups, such as benzoyl, have also been employed to direct functionalization to the C2 position in other types of reactions, suggesting their potential applicability in chloromethylation protocols. acs.org In contrast, traditional protecting groups like pivaloyl, while useful for sterically shielding the N-1 and C-2 positions in some contexts, may not be suitable for directing chloromethylation. mdpi.org The electronic and steric properties of the protecting group significantly influence the reactivity and regioselectivity of the indole nucleus. Therefore, careful selection of the N-protecting group is paramount for achieving efficient and selective direct C2-chloromethylation.

Interactive Table: Direct C2-Chlorination of N-Pyrimidyl Indoles

Entry Substrate (R) Chlorinating Agent Catalyst Solvent Temp (°C) Yield (%)
1 H CuCl₂ - DCE 100 85
2 5-Me CuCl₂ - DCE 100 92
3 5-Br CuCl₂ - DCE 100 78
4 5-CF₃ CuCl₂ - DCE 100 65
5 H TsCl Cu(OAc)₂ DCE 120 88
6 5-OMe TsCl Cu(OAc)₂ DCE 120 90

Indirect Synthetic Routes to 2-(Chloromethyl)-1H-indole Scaffolds

Given the challenges associated with direct C2-chloromethylation, indirect methods that involve the transformation of a pre-existing functional group at the C2 position are more commonly employed. These routes offer greater control and generally provide higher yields.

Derivatization from Precursor Indole-2-Carbinols and Related Functional Groups

A well-established and reliable indirect route to this compound involves the chlorination of indole-2-carbinol (also known as 1H-indole-2-methanol). This precursor is readily accessible through the reduction of indole-2-carboxylic acid or its esters. The conversion of the hydroxyl group of indole-2-carbinol to a chloromethyl group can be efficiently achieved using a variety of chlorinating agents.

Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation. masterorganicchemistry.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. Other chlorinating agents, such as phosphorus trichloride (B1173362) (PCl₃) or oxalyl chloride, can also be employed. This two-step sequence of reduction followed by chlorination provides a versatile and high-yielding pathway to this compound.

Cyclization Reactions Leading to 2-Substituted Indoles Amenable to Chloromethylation

Various cyclization reactions can be utilized to construct the indole ring with a C2-substituent that can be readily converted to a chloromethyl group. A prominent example is the synthesis of 2-acylindoles, which can then be reduced to the corresponding indole-2-carbinols and subsequently chlorinated.

One powerful method for the synthesis of 2-functionalized indoles is the palladium-catalyzed cyclization of 2-alkynylanilines. acs.org This methodology allows for the introduction of a variety of substituents at the C2 position. For instance, the reaction of 2-alkynylanilines with acid chlorides in the presence of a palladium catalyst can afford 2-acylindoles in good yields. researchgate.net These 2-acylindoles serve as stable and versatile precursors for the synthesis of this compound via the reduction and chlorination sequence described previously.

Other cyclization strategies, such as those involving radical cascades or gold-catalyzed annulations of 2-alkynylanilines, also provide access to a diverse range of 2-substituted indoles that can be further elaborated to the desired 2-(chloromethyl) derivative. researchgate.netbeilstein-journals.org

Interactive Table: Synthesis of 2-Acylindole Precursors via Cyclization

Entry 2-Alkynylaniline (R¹) Acylating Agent (R²) Catalyst Solvent Yield (%)
1 H Benzoyl Chloride Pd(PPh₃)₄/CuI Toluene (B28343) 85
2 5-Me Acetyl Chloride PdCl₂(PPh₃)₂ DMF 78
3 4-Cl Propanoyl Chloride Pd(OAc)₂/dppf Dioxane 82
4 5-NO₂ Butyryl Chloride Pd₂ (dba)₃/Xantphos Toluene 75

Multi-component Reactions Incorporating this compound Moieties

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in constructing complex molecules from three or more starting materials in a single step. However, the direct application of this compound as a substrate in conventional MCRs is not widely documented in scientific literature. This scarcity is likely attributable to the compound's high reactivity. As a potent electrophile and alkylating agent, this compound is prone to rapid, uncontrolled reactions with nucleophiles, which can interfere with the carefully orchestrated sequences of an MCR. Its inherent instability makes it a challenging component to maintain in a reaction mixture alongside multiple other reagents.

Instead of using the pre-formed chloromethyl indole, synthetic strategies often involve MCRs that either construct the indole ring system from simpler precursors or utilize more stable indole derivatives. rsc.org For instance, some MCRs build the indole core de novo, which can then be functionalized in subsequent steps. rsc.org

Another related approach involves the in-situ generation of reactive intermediates that are structurally analogous to protonated chloromethyl indoles. The Mannich reaction, a classic example of a multi-component condensation, can be used with indole, formaldehyde, and a secondary amine to produce gramine (B1672134) (3-(Dimethylaminomethyl)-1H-indole). Gramine, an isomer of N,N-dimethyl-1-(1H-indol-2-yl)methanamine, is a stable solid that can be used as a precursor to generate a reactive indole-3-methyleneiminium ion intermediate, which then reacts with nucleophiles. arkat-usa.org This strategy of using a stable precursor to generate a reactive species in-situ circumvents the stability issues associated with compounds like this compound, providing a more controlled method for incorporating functionalized indole moieties into complex structures.

Scalable Synthesis and Process Optimization for Academic Research

The synthesis of this compound for academic and research applications requires protocols that are not only high-yielding but also reliable and scalable. Optimization focuses on improving efficiency while considering the practicalities of a laboratory setting.

Development of Efficient and High-Yielding Protocols for Research Scale

Direct chloromethylation of the indole ring is often plagued by issues of low regioselectivity and the formation of polymeric byproducts, making it unsuitable for the specific synthesis of the 2-substituted isomer. A more controlled and widely adopted strategy for producing this compound involves a two-step sequence starting from a stable precursor, typically an indole-2-carboxylic acid derivative.

The first step is the reduction of the carbonyl group at the C2-position to a primary alcohol, yielding 2-(Hydroxymethyl)-1H-indole (also known as indole-2-methanol). This transformation is commonly achieved using powerful reducing agents. The second step involves the chlorination of the resulting alcohol. This conversion is a standard procedure in organic synthesis, where the hydroxyl group is substituted with a chlorine atom. This two-step approach is generally efficient and provides high yields of the desired product with excellent regiochemical control. uni-konstanz.de

Step 1: Reduction of Indole-2-Carboxylic Acid Derivatives

The reduction of indole-2-carboxylic acid or its esters to 2-(Hydroxymethyl)-1H-indole is a crucial initial step. The choice of reducing agent is critical for achieving high conversion and yield.

Reducing AgentSubstrateTypical ConditionsYield (%)
Lithium Aluminium Hydride (LiAlH₄)Methyl indole-2-carboxylate (B1230498)THF, 0 °C to reflux>90
Borane-THF Complex (BH₃·THF)Indole-2-carboxylic acidTHF, room temp.85-95
Sodium Borohydride (NaBH₄) / Lewis AcidMethyl indole-2-carboxylateCo-reagent (e.g., CaCl₂)Variable

Step 2: Chlorination of 2-(Hydroxymethyl)-1H-indole

The subsequent chlorination of 2-(Hydroxymethyl)-1H-indole is typically performed under mild conditions to prevent degradation of the sensitive indole ring. Various chlorinating agents can be employed for this purpose. uni-konstanz.de

Chlorinating AgentSolventTypical ConditionsYield (%)
Thionyl Chloride (SOCl₂)Dichloromethane (DCM), Pyridine0 °C to room temp.~90
Oxalyl ChlorideDichloromethane (DCM), DMF (cat.)-78 °C to 0 °CHigh
Triphenylphosphine (PPh₃) / Carbon Tetrachloride (CCl₄)Acetonitrile (B52724)Room temp.80-90
Methanesulfonyl Chloride (MsCl)Dichloromethane (DCM), Triethylamine0 °C to room temp.>85

This sequential protocol provides a reliable and scalable method for producing this compound in high purity, suitable for further use in synthetic applications. uni-konstanz.deoaepublish.com

Considerations for Sustainable Synthetic Pathways in Chloromethyl Indole Production

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop processes that are environmentally benign and safe. The synthesis of this compound and its precursors can be improved by incorporating sustainable practices.

Key areas for green innovation in this synthesis include:

Use of Greener Solvents: The conventional synthesis often employs volatile and hazardous organic solvents like THF and chlorinated hydrocarbons. Research into indole synthesis has demonstrated the viability of using more sustainable solvents such as water, ethanol, or performing reactions under solvent-free conditions. mdpi.combeilstein-journals.orgrsc.org Applying these greener media to the reduction and chlorination steps could significantly reduce the environmental impact.

Catalyst-Free and Metal-Free Reactions: Some modern indole syntheses have been developed to proceed without the need for metal catalysts, which are often toxic and costly. rsc.orgnih.gov For the reduction of the indole-2-carboxylate precursor, catalytic transfer hydrogenation using a recyclable catalyst and a benign hydrogen donor (like formic acid or isopropanol) presents a greener alternative to metal hydrides.

Atom Economy: The choice of reagents can be optimized for better atom economy. For the chlorination step, reagents that result in benign and easily removable byproducts are preferred. While thionyl chloride is effective, it produces gaseous HCl and SO₂, whereas solid-supported chlorinating agents can offer advantages in terms of handling and waste disposal.

Energy Efficiency and Safety: Continuous-flow chemistry offers a safer and more efficient alternative to traditional batch processing, especially when dealing with reactive intermediates. rsc.org Performing the chlorination of 2-(Hydroxymethyl)-1H-indole in a flow reactor would allow for precise control over reaction temperature and time, minimizing the formation of byproducts and improving the safety profile by keeping the volume of the reactive intermediate low at any given moment.

One-Pot Procedures: Combining the reduction and chlorination steps into a one-pot synthesis without isolating the intermediate alcohol would reduce solvent waste, energy consumption, and processing time, aligning with the principles of process intensification and sustainability. nih.gov

By focusing on these areas, the synthesis of this compound can be made more efficient, safer, and environmentally responsible.

Chemical Reactivity and Transformation of 2 Chloromethyl 1h Indole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The carbon atom of the chloromethyl group in 2-(chloromethyl)-1H-indole is electrophilic, making it susceptible to attack by nucleophiles. The adjacent indole (B1671886) nucleus, being electron-rich, can stabilize the transition state of these substitution reactions. This reactivity is analogous to that of benzylic halides.

Reactivity with Nitrogen-based Nucleophiles (e.g., Amines, Indole Derivatives)

This compound readily reacts with a variety of nitrogen-based nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. For instance, treatment with primary or secondary amines yields the corresponding 2-(aminomethyl)-1H-indoles.

The indole ring itself can also act as a nucleophile. In the presence of a suitable base, the nitrogen of one indole molecule can attack the chloromethyl group of another, leading to the formation of di-indolyl methanes.

NucleophileReagent/ConditionsProductYield (%)
AmmoniaLiquid NH₃2-(Aminomethyl)-1H-indoleHigh
DiethylamineK₂CO₃, AcetoneN,N-Diethyl-N-[(1H-indol-2-yl)methyl]amineGood
IndoleNaH, DMFDi(1H-indol-2-yl)methaneModerate
PyrrolidineEt₃N, CH₂Cl₂2-(Pyrrolidin-1-ylmethyl)-1H-indoleHigh

Reactivity with Sulfur-based Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, which are generally soft and highly nucleophilic, react efficiently with this compound. mdpi.com Thiols, in the presence of a base to form the more nucleophilic thiolate anion, readily displace the chloride to form 2-(thiomethyl)-1H-indole derivatives. mdpi.com Similarly, thiourea (B124793) can be employed to first form a thiouronium salt, which can then be hydrolyzed to the corresponding thiol or converted to other sulfur-containing functionalities.

NucleophileReagent/ConditionsProductYield (%)
EthanethiolNaOEt, EtOH2-[(Ethylsulfanyl)methyl]-1H-indole85
ThiophenolNaOH, H₂O/THF2-[(Phenylsulfanyl)methyl]-1H-indole92
ThioureaAcetone, reflux; then NaOH(aq)(1H-Indol-2-yl)methanethiol78
Sodium thiomethoxideDMF2-[(Methylsulfanyl)methyl]-1H-indole98 nih.gov

Reactivity with Oxygen-based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and carboxylates, also participate in substitution reactions with this compound. The reactions with alkoxides, generated from the corresponding alcohols with a strong base, lead to the formation of 2-(alkoxymethyl)-1H-indoles. Carboxylate anions react to form the corresponding ester derivatives. The reactivity of these nucleophiles is generally dependent on their basicity and steric hindrance.

NucleophileReagent/ConditionsProductYield (%)
MethoxideNaOMe, MeOH2-(Methoxymethyl)-1H-indoleGood
PhenoxideK₂CO₃, Acetone2-(Phenoxymethyl)-1H-indoleModerate
Acetate (B1210297)AcONa, DMF(1H-Indol-2-yl)methyl acetateHigh
BenzoatePhCOONa, DMSO(1H-Indol-2-yl)methyl benzoateGood

Stereochemical Implications in Chloromethyl Substitution Reactions

The substitution reactions at the prochiral methylene (B1212753) carbon of the chloromethyl group generally proceed through a bimolecular nucleophilic substitution (SN2) mechanism. beilstein-journals.orgrsc.org This mechanism is characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of the stereochemical configuration at that center. beilstein-journals.org If a chiral nucleophile is used, or if a chiral center is already present in the indole nucleus, the reaction can lead to the formation of diastereomers.

In some cases, particularly with weaker nucleophiles or under conditions that favor ionization (e.g., polar protic solvents), an SN1 mechanism may compete. rsc.org This would involve the formation of a planar carbocation intermediate, the indol-2-ylmethyl cation. rsc.org Subsequent attack by the nucleophile could then occur from either face of the carbocation, leading to a racemic or diastereomeric mixture of products. rsc.org However, due to the high reactivity of the primary halide, the SN2 pathway is generally favored.

Intramolecular Cyclization Reactions Involving the Chloromethyl Functionality

The reactive nature of the chloromethyl group, combined with the nucleophilicity of the indole ring itself or a suitably positioned substituent, allows for a variety of intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of more complex, fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

When a nucleophilic group is present at the N-1 or C-3 position of the indole ring, intramolecular cyclization with the 2-chloromethyl group can occur, leading to the formation of fused ring systems. For example, if the indole nitrogen is substituted with a group containing a terminal nucleophile, such as a hydroxyl or amino group, an intramolecular SN2 reaction can lead to the formation of a new ring fused to the a-face of the indole.

A prominent example is the synthesis of β-carbolines. rsc.org For instance, a Pictet-Spengler-type reaction can be envisioned where an aminoethyl side chain at the C-3 position cyclizes onto an electrophilic center at C-2. While not a direct intramolecular reaction of this compound itself, derivatives where the chloromethyl group is converted into another electrophilic species can undergo such cyclizations. More directly, if a nucleophile is tethered to the indole nitrogen, cyclization onto the 2-chloromethyl group can afford five- or six-membered rings fused to the [a] face of the indole, such as pyrrolo[1,2-a]indoles or pyrido[1,2-a]indoles. beilstein-journals.org The facility of these reactions depends on the length and nature of the tether connecting the nucleophile to the indole core.

Ring-Closing Reactions Initiated by Intramolecular Displacement of Chloride

The this compound moiety is an excellent electrophile for intramolecular cyclization reactions. When a suitable nucleophile is tethered to another position on the indole, typically the N1 nitrogen, a ring-closing reaction can be initiated via an intramolecular SN2 displacement of the chloride ion. This strategy provides a powerful route to construct fused polycyclic indole systems, which are prevalent in numerous natural products and pharmacologically active compounds.

A prime example of this methodology is the synthesis of the pyrido[1,2-a]indole skeleton. rsc.orgnih.gov This reaction sequence typically begins with the functionalization of the N1 position of this compound with a side chain containing a nucleophilic group. For instance, alkylation of the indole nitrogen with a protected aminopropyl halide, followed by deprotection, would position a primary amine nucleophile that can readily attack the electrophilic chloromethyl carbon. Under basic conditions, this intramolecular displacement proceeds to form a new six-membered ring fused to the indole core.

The efficiency of these ring-closing reactions depends on several factors, including the nature of the tethered nucleophile (e.g., amines, carbanions), the length and flexibility of the linker chain, and the reaction conditions. The formation of 5-, 6-, and 7-membered rings is generally favored, adhering to Baldwin's rules for ring closure. mdpi.com This synthetic approach offers a direct and modular method for building complex, rigid scaffolds from a simple indole precursor.

Table 1: Representative Intramolecular Cyclization Strategy

This table illustrates a generalized pathway for the synthesis of fused indole systems via intramolecular chloride displacement.

Starting MaterialIntermediate StepCyclization ProductRing System Formed
This compoundN-alkylation with a tethered nucleophile (e.g., X-(CH₂)n-Nu)Fused Indole Derivative5-, 6-, or 7-membered ring

Electrophilic and Radical Reactions on the Indole Nucleus

The indole ring is inherently electron-rich and susceptible to electrophilic attack, with the C3 position being the most nucleophilic site. mdpi.com The presence of the 2-(chloromethyl) group modifies this intrinsic reactivity through both electronic and steric effects.

Despite the C2-substituent, the this compound scaffold can be further functionalized at several positions:

N1 Position: The indole nitrogen (N1) is weakly acidic and can be deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic indolide anion. beilstein-journals.org This anion can then be alkylated or acylated by treatment with a suitable electrophile. nih.govrsc.orgnih.govnih.gov This N-functionalization is a common strategy to introduce diverse substituents and modulate the biological activity of the indole core. Care must be taken in reagent selection to avoid intermolecular reactions between the newly formed nucleophile at N1 and the electrophilic chloromethyl group at C2 of another molecule.

C3 Position: As the most electron-rich carbon, C3 remains the primary site for electrophilic aromatic substitution. osi.lv Reactions such as the Vilsmeier-Haack formylation (using DMF and POCl₃) or the Mannich reaction can introduce functional groups at this position. osi.lv However, the reactivity at C3 is attenuated by the electron-withdrawing nature of the adjacent 2-(chloromethyl) group.

C6 Position: While direct electrophilic substitution on the benzene (B151609) portion of the indole ring is less common than at C3, recent advances in catalysis have enabled remote C-H functionalization. For 2,3-disubstituted indoles, Brønsted acid-catalyzed reactions have been developed to selectively introduce functional groups at the C6 position. mdpi.com These methods provide a pathway to access derivatives that are difficult to prepare through classical electrophilic substitution.

Steric Influence: The 2-(chloromethyl) group introduces steric bulk around the pyrrole (B145914) ring portion of the molecule. This steric hindrance can impede the approach of reagents to the adjacent N1 and C3 positions. While reactions at these sites are still possible, the steric effect may necessitate more forcing reaction conditions or influence the regioselectivity of certain transformations, potentially favoring attack at less hindered positions on the benzene ring under specific catalytic conditions.

Transition Metal-Catalyzed Transformations of this compound Derivatives

Transition metal catalysis has revolutionized organic synthesis, and these methods are readily applied to modify the this compound scaffold, particularly through cross-coupling and C-H activation reactions on its derivatives.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require an organohalide or triflate coupling partner. To apply these methods to the this compound core, a halogen atom (Br or I) is first introduced at another position on the ring, most commonly on the benzene moiety (e.g., C4, C5, or C6). This halogenated derivative then serves as the substrate for cross-coupling.

Suzuki–Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. A derivative such as 5-bromo-2-(chloromethyl)-1H-indole could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon-carbon bonds at the C5 position.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between a terminal alkyne and an aryl/vinyl halide. Using a halogenated this compound derivative, this reaction provides a direct route to alkynyl-substituted indoles, which are valuable precursors for more complex structures.

These reactions are highly valued for their broad functional group tolerance and reliability, allowing for the late-stage functionalization of complex indole-based molecules.

Table 2: Palladium-Catalyzed Cross-Coupling of a Halogenated this compound Derivative

This table provides a generalized example of applying Suzuki and Sonogashira couplings to a functionalized indole core.

Reaction TypeSubstrate ExampleCoupling PartnerCatalyst SystemProduct Type
Suzuki–Miyaura 5-Bromo-2-(chloromethyl)-1H-indoleArylboronic acidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)5-Aryl-2-(chloromethyl)-1H-indole
Sonogashira 5-Iodo-2-(chloromethyl)-1H-indoleTerminal alkynePd(0) catalyst, Cu(I) co-catalyst, Amine base5-Alkynyl-2-(chloromethyl)-1H-indole

Direct C-H activation is an increasingly important strategy for molecular functionalization, as it avoids the need for pre-functionalized substrates like organohalides. While the C2 position of indole is a common site for metal-catalyzed C-H activation, this position is already substituted in this compound. Therefore, research efforts focus on activating the C-H bonds at other positions (C3-C7).

Copper-catalyzed C-H functionalization has emerged as a cost-effective and powerful tool in organic synthesis. nih.govrsc.org These reactions can be used for arylations, aminations, and other transformations. For a C2-substituted indole, directing groups are often installed at the N1 position to guide the metal catalyst to a specific C-H bond, for instance at the C7 position. Ruthenium catalysts have also been shown to be effective for the C-H functionalization of indoles at various positions. rsc.org The challenge lies in controlling the regioselectivity, but with the appropriate choice of catalyst and directing group, selective functionalization of the benzene ring of this compound is achievable, opening new avenues for creating novel indole derivatives.

Asymmetric Transformations and Enantioselective Synthesis Utilizing the Chloromethyl Group

The chloromethyl group at the 2-position of the indole ring serves as a key functional handle for introducing chirality into molecules. While direct asymmetric transformations on this compound are not extensively documented, its reactivity is analogous to that of 2-indolylmethanols, which are widely used in enantioselective synthesis. oaepublish.com The in situ generation of a highly reactive indole-2-ylmethyl carbocation or a related electrophilic species from this compound underpins its utility in asymmetric catalysis.

Organocatalytic Asymmetric Alkylation:

One of the prominent strategies for the enantioselective functionalization of indoles is through organocatalytic asymmetric alkylation. organic-chemistry.orgnih.gov Chiral organocatalysts, such as secondary amines (e.g., imidazolidinones), can activate α,β-unsaturated aldehydes to form chiral iminium ions. These intermediates then react with the nucleophilic C3 position of the indole. Although the primary nucleophile is the indole itself, this compound can act as an electrophile in the presence of a suitable catalyst and nucleophile. Chiral Brønsted acids or Lewis acids can be employed to activate the C-Cl bond, facilitating its departure and the formation of a transient, prochiral carbocation. This intermediate can then be attacked by a nucleophile in a stereocontrolled manner, guided by the chiral catalyst.

Phase-Transfer Catalysis in Asymmetric Synthesis:

Asymmetric phase-transfer catalysis (PTC) offers a powerful tool for the enantioselective alkylation of various nucleophiles. uni-giessen.denih.gov In the context of this compound, a chiral phase-transfer catalyst, typically a chiral quaternary ammonium (B1175870) salt, can facilitate the reaction between the indole derivative (in the organic phase) and a nucleophile (in the aqueous or solid phase). The chiral catalyst forms a tight ion pair with the nucleophile, shuttling it into the organic phase and directing its approach to the electrophilic center of this compound, thereby inducing enantioselectivity. This methodology is particularly effective for the asymmetric synthesis of α-amino acids and their derivatives. nus.edu.sg

The table below illustrates representative examples of enantioselective transformations that could be achieved using this compound as the electrophile, based on analogous reactions with similar indole derivatives.

Catalyst TypeNucleophileProduct TypeTypical Enantiomeric Excess (ee)
Chiral Phosphoric AcidMalonate EsterC2-Alkylated Indole85-95%
Chiral Quaternary Ammonium Salt (PTC)Glycine Schiff Baseα-Amino Acid Derivative70-90%
Chiral Diamine1,3-Dicarbonyl CompoundC2-Alkylated Indole80-98%

Comparative Reactivity Studies with Structural Analogs

Understanding the reactivity of this compound in comparison to simpler indole derivatives is crucial for predicting its chemical behavior and designing synthetic strategies. The presence of the chloromethyl group at the C2 position significantly alters the electronic and steric properties of the indole nucleus, leading to distinct reactivity profiles.

Differentiation in Reactivity from Simpler Indole Derivatives

The primary point of differentiation in the reactivity of this compound compared to simpler indoles, such as indole or 2-methylindole, lies in the electrophilicity of the side chain. While the indole nucleus is inherently nucleophilic, particularly at the C3 position, the chloromethyl group introduces a potent electrophilic center.

Indole and 2-Methylindole: These simpler derivatives typically undergo electrophilic substitution at the C3 position due to the high electron density at this site. They act as nucleophiles in reactions like Friedel-Crafts alkylations and Mannich reactions. mdpi.comrsc.org

This compound: This compound, on the other hand, primarily functions as an electrophile in nucleophilic substitution reactions at the benzylic carbon of the chloromethyl group. The facile displacement of the chloride ion is driven by the formation of a resonance-stabilized carbocation, where the positive charge is delocalized over the indole ring.

The rate of nucleophilic substitution for this compound is significantly higher than for a simple alkyl chloride due to the stabilization of the resulting carbocation intermediate by the adjacent π-system of the indole ring.

The following table provides a qualitative comparison of the reactivity of this compound with simpler indole derivatives in key reaction types.

CompoundPrimary Role in ReactionsPreferred Site of ReactionTypical Reactions
IndoleNucleophileC3Electrophilic Aromatic Substitution
2-MethylindoleNucleophileC3Electrophilic Aromatic Substitution
This compoundElectrophileChloromethyl CarbonNucleophilic Substitution

Analysis of Substituent Effects on Reaction Pathways and Outcomes

The reactivity of the chloromethyl group in this compound and the regioselectivity of reactions involving the indole nucleus are profoundly influenced by the presence of substituents on the aromatic ring. These substituents can exert both electronic and steric effects, thereby modulating the reaction pathways and the stability of intermediates.

Electronic Effects:

Substituents on the benzene ring of the indole moiety can either be electron-donating (EDG) or electron-withdrawing (EWG), and their effects are transmitted through inductive and resonance effects.

Electron-Donating Groups (e.g., -OCH₃, -CH₃): EDGs increase the electron density of the indole ring, which in turn enhances the stability of the carbocation formed upon the departure of the chloride ion. This leads to an increased rate of nucleophilic substitution at the chloromethyl group. Furthermore, EDGs activate the indole ring towards electrophilic attack, potentially leading to side reactions if a strong electrophile is present.

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Halogens): EWGs decrease the electron density of the indole ring, destabilizing the carbocation intermediate and thus slowing down the rate of nucleophilic substitution. The deactivating effect of these groups also makes the indole nucleus less susceptible to electrophilic attack.

The table below summarizes the expected effect of various substituents on the rate of nucleophilic substitution of the chloromethyl group.

Substituent at C5Electronic EffectExpected Effect on Sₙ1 Rate
-OCH₃Strong Electron-DonatingSignificant Rate Increase
-CH₃Weak Electron-DonatingModerate Rate Increase
-HNeutralReference
-ClWeak Electron-WithdrawingModerate Rate Decrease
-NO₂Strong Electron-WithdrawingSignificant Rate Decrease

Steric Effects:

Bulky substituents, particularly at the C3 or N1 positions of the indole ring, can sterically hinder the approach of a nucleophile to the chloromethyl group. This steric hindrance can decrease the rate of bimolecular nucleophilic substitution (Sₙ2) reactions. For unimolecular nucleophilic substitution (Sₙ1) reactions, which proceed through a planar carbocation intermediate, steric hindrance from adjacent groups is generally less pronounced but can still influence the conformational preferences of the intermediate and potentially the stereochemical outcome of the reaction.

Advanced Applications in Chemical Synthesis

Utilization as a Versatile Building Block for Complex Organic Architectures

Organic building blocks are functionalized molecules that form the basis for the modular construction of more complex molecular architectures. sigmaaldrich.comrsc.org The inherent reactivity of 2-(Chloromethyl)-1H-indole makes it an exemplary building block for synthesizing intricate organic structures, enabling chemists to introduce the indole (B1671886) scaffold into larger molecules efficiently.

The electrophilic nature of the chloromethyl group on this compound makes it highly susceptible to nucleophilic substitution reactions. This property is extensively exploited for the synthesis of indole-conjugated systems, where the indole moiety is linked to other molecular scaffolds. For instance, it can react with various nucleophiles such as other heterocycles, phenols, or amines to create extended π-systems or dimeric structures. These reactions are fundamental in materials science and medicinal chemistry for developing compounds with specific electronic or biological properties. The synthesis of complex structures like indolo[2,3-b]quinolines and pyrido[2,3-b]indole frameworks often relies on intramolecular reactions that can be initiated from suitably substituted indole precursors. rsc.org

The creation of fused and bridged polycyclic frameworks containing an indole core is a significant challenge in synthetic chemistry, often requiring multi-step, cascade reactions. nih.govrsc.orgnih.gov this compound serves as a valuable precursor in these synthetic strategies. The chloromethyl group can participate in intramolecular alkylation reactions, either with the indole nitrogen or with a substituent at the C3 position, to form a new ring fused or bridged to the original indole core. This approach allows for the efficient, and often stereocontrolled, construction of complex, three-dimensional structures that are prevalent in many biologically active alkaloids. nih.gov Such methodologies provide access to novel chemical spaces, which is crucial for the development of new therapeutic agents. nih.gov

Precursors for Structure-Activity Relationship (SAR) Studies on Bioactive Indole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. rsc.orgnih.gov Indole-based compounds are frequently the subject of such studies due to their wide range of pharmacological activities. nih.govmdpi.com this compound is an ideal starting material for SAR studies because its reactive side chain allows for systematic structural modifications.

The chloromethyl group at the C2 position is a key functional handle for scaffold diversification. It readily undergoes nucleophilic substitution with a wide array of nucleophiles, enabling the rapid generation of a library of analogs with diverse functional groups at this position. By systematically varying the substituent introduced, medicinal chemists can probe the steric and electronic requirements of a biological target, such as an enzyme or receptor active site. This process is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

Table 1: Examples of Scaffold Diversification via Nucleophilic Substitution

Nucleophile Reagent Example Resulting Functional Group Potential Application in SAR
Amine Primary or Secondary Amine (R₂NH) 2-(Aminomethyl)-1H-indole Probing hydrogen bonding interactions and salt bridge formation.
Thiol Thiol (RSH) 2-(Thioether)-1H-indole Introducing soft atoms for different binding interactions.
Alcohol/Phenol Alcohol (ROH) or Phenol (ArOH) 2-(Alkoxymethyl)-1H-indole Modifying polarity and hydrogen bonding capability.
Azide (B81097) Sodium Azide (NaN₃) 2-(Azidomethyl)-1H-indole Precursor for "click" chemistry to attach larger moieties.

Chemical probes are essential tools for studying biological systems and identifying new drug targets. nih.govh1.co They are small molecules designed to interact with a specific biological target and are often equipped with a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinker) for detection or target identification. The reactivity of this compound allows it to serve as a core scaffold for the synthesis of such probes. ljmu.ac.uk A linker can be attached to the C2 position via the chloromethyl group, and a reporter tag can be appended to the other end of the linker. This strategy enables the conversion of a bioactive indole scaffold into a powerful tool for chemical biology research.

Role in the Synthesis of Specific Advanced Intermediates (e.g., for Duocarmycin Analogs)

This compound and its derivatives are critical intermediates in the total synthesis of complex natural products and their analogs. A prominent example is their role in the synthesis of the duocarmycin family of antitumor antibiotics. benthamscience.com Duocarmycins are exceptionally potent cytotoxic agents that derive their activity from the sequence-selective alkylation of DNA. mdpi.comadcreview.com

The core structure of many duocarmycin analogs contains a substituted indole moiety linked to a DNA-alkylating subunit. creative-biolabs.comacs.org Synthetic strategies often involve the coupling of a functionalized indole piece with the alkylating portion. For instance, the synthesis of duocarmycin-like prodrugs can involve the construction of a dihydropyrrolo[3,2-e]indole system where a chloromethyl group is a key feature of the final structure or a precursor to it. nih.gov Synthetic analogs like Carzelesin, a cyclopropylpyrroloindole prodrug, incorporate a nonreactive chloromethyl group that becomes activated under specific conditions to exert its cytotoxic effect. creative-biolabs.com The ability to readily synthesize and functionalize indole building blocks is therefore essential for developing next-generation anticancer agents based on the duocarmycin pharmacophore. mdpi.com

Table 2: Key Duocarmycin Analogs and Related Structures

Compound Name Class Relevance to Indole Synthesis
Duocarmycin SA Natural Product A highly potent DNA alkylating agent with a complex indole-derived core. adcreview.com
CC-1065 Natural Product A potent antitumor antibiotic that inspired the synthesis of many duocarmycin analogs. adcreview.com
Adozelesin Synthetic Analog An artificially synthesized analog of the duocarmycins that advanced to clinical trials. creative-biolabs.com
Bizelesin Synthetic Analog A bifunctional alkylating agent containing two chloromethyl precursors linked by an indole-ureido-indole tether. mdpi.com

Contributions to Heterocyclic Chemistry via Novel Transformations

The inherent reactivity of the C-2 chloromethyl group in this compound positions it as a valuable synthon for the construction of complex heterocyclic systems through innovative transformation and cascade reactions. This functionality serves as a linchpin for intramolecular and intermolecular cyclizations, enabling the efficient assembly of fused polycyclic scaffolds that are otherwise challenging to synthesize. These advanced methodologies extend the utility of this compound beyond its role as a simple alkylating agent, establishing it as a key precursor in the synthesis of diverse and medicinally relevant heterocyclic frameworks.

One of the most significant contributions in this area is the development of cascade reactions that form multiple rings in a single synthetic operation. A notable example is the acid-catalyzed dehydrative annulation reaction utilizing 2-(azidomethyl)-1H-indole, a direct and stable derivative of this compound. This transformation proceeds via a sophisticated cascade sequence involving a Friedel–Crafts-type alkylation followed by an intramolecular Huisgen [3+2] cycloaddition, often referred to as a "Click" reaction. rsc.orgrsc.org

The reaction between a 2-(azidomethyl)-1H-indole derivative and a propargylic alcohol, catalyzed by a Lewis acid such as Ytterbium triflate (Yb(OTf)₃), initiates a Friedel-Crafts alkylation at the nucleophilic C-3 position of the indole ring. nih.gov This step is followed by a spontaneous intramolecular cycloaddition between the tethered azide and alkyne functionalities. The result is the formation of a complex, fused tetrahydro-β-carboline system in a highly atom-economical manner. rsc.org This one-pot synthesis creates multiple new carbon-carbon and carbon-nitrogen bonds, yielding a triazolo[1',5':1,6]pyrido[3,4-b]indole core structure. rsc.orgnih.gov

Entry2-Indolylmethyl Azide (1)Propargylic Alcohol (2)Product (3)Yield (%)
12-(Azidomethyl)-1H-indole1,1-Diphenylprop-2-yn-1-ol4,4-Diphenyl-3-(p-tolyl)-9,10-dihydro-4H- rsc.orgrsc.orgnih.govtriazolo[1',5':1,6]pyrido[3,4-b]indole30%
22-(Azidomethyl)-1H-indole1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol3-(4-Methoxyphenyl)-4,4-diphenyl-9,10-dihydro-4H- rsc.orgrsc.orgnih.govtriazolo[1',5':1,6]pyrido[3,4-b]indole32%
32-(Azidomethyl)-1-methyl-1H-indole1,1-Diphenylprop-2-yn-1-ol9-Methyl-3,4,4-triphenyl-9,10-dihydro-4H- rsc.orgrsc.orgnih.govtriazolo[1',5':1,6]pyrido[3,4-b]indole30%
42-(Azidomethyl)-1-methyl-1H-indole1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol3-(4-Methoxyphenyl)-9-methyl-4,4-diphenyl-9,10-dihydro-4H- rsc.orgrsc.orgnih.govtriazolo[1',5':1,6]pyrido[3,4-b]indole24%
52-(Azidomethyl)-1H-indole1-Phenyl-1-(p-tolyl)prop-2-yn-1-ol4-(4-Methoxyphenyl)-3-phenyl-9,10-dihydro-4H- rsc.orgrsc.orgnih.govtriazolo[1',5':1,6]pyrido[3,4-b]indole60%
Reaction conditions typically involve a Lewis acid catalyst (e.g., Yb(OTf)₃) in a solvent like 1,2-dichloroethane (B1671644) (1,2-DCE). Data sourced from Yin et al. rsc.orgnih.gov

Beyond β-carboline synthesis, derivatives of this compound are instrumental in constructing other fused systems, such as cyclohepta[b]indoles. wnmc.edu.cn This seven-membered ring fused to an indole core is a structural motif present in numerous bioactive natural products. rsc.org Novel synthetic routes to this framework often employ pericyclic reactions. Methodologies such as the (4+3) cycloaddition of 2-vinylindoles with oxyallyl cations represent a powerful strategy for assembling this ring system. nih.gov The this compound scaffold serves as a key starting point for the generation of the necessary 2-vinylindole precursors through standard chemical transformations.

The general approach involves the in situ generation of a reactive intermediate from the indole precursor, which then undergoes a cycloaddition reaction. For example, the reaction of a 2-vinylindole with an α-bromoketone in the presence of a base can generate an oxyallyl cation, which is trapped by the vinylindole dienophile to construct the seven-membered ring with high diastereoselectivity. nih.gov

EntryIndole SubstrateReaction PartnerKey TransformationResulting Heterocycle
12-Vinylindoleα-Bromoketone/Base(4+3) CycloadditionCyclohepta[b]indole
2IndoleTertiary Propargylic Alcohol / Activated AlkyneThree-component (4+3) CycloadditionCyclohepta[b]indole
3Isatin DerivativeButenyl GrignardRing-Closing Metathesis / Ring ExpansionCyclohepta[b]indole
This table represents generalized novel transformations leading to the cyclohepta[b]indole scaffold, a synthesis for which this compound is a viable precursor. wnmc.edu.cnnih.govnih.gov

These examples underscore the role of this compound and its derivatives as versatile building blocks in modern heterocyclic chemistry. The ability to engage in cascade and cycloaddition reactions provides a rapid and efficient means to generate molecular complexity, granting access to important heterocyclic cores like β-carbolines and cyclohepta[b]indoles from simple, readily available starting materials.

Computational and Theoretical Studies on 2 Chloromethyl 1h Indole

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic nature of 2-(Chloromethyl)-1H-indole. These calculations can predict molecular geometries, vibrational frequencies, and various electronic properties that govern the compound's reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules, offering a balance between accuracy and computational cost. nih.gov For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometrical optimization. nih.govnih.govnih.gov This optimization yields key structural parameters such as bond lengths, bond angles, and dihedral angles for the molecule in its ground state. mdpi.com For instance, studies on similar indole (B1671886) derivatives have shown that calculated bond lengths and angles are generally in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.govnih.gov

Following optimization, vibrational analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. researchgate.net This analysis serves two primary purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-H stretching, C-C bond vibrations within the indole rings, and the vibrations of the chloromethyl group. mdpi.comresearchgate.net These theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound. nih.gov

Table 1: Representative DFT-Calculated Structural Parameters for Indole Derivatives Note: This table presents typical parameter ranges for indole-based structures as specific data for this compound is not available. Data is illustrative based on general findings for related compounds.

Parameter Typical Calculated Value Range
C-C (aromatic) Bond Length 1.37 - 1.45 Å
C-N Bond Length 1.30 - 1.46 Å
C-Cl Bond Length ~1.75 Å
C-N-C Bond Angle 108° - 110°
C-C-C (benzene ring) Angle ~120°

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. chemmethod.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, highlighting sites prone to nucleophilic attack. mdpi.comwuxiapptec.com

For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich indole ring, particularly at the C3 position, which is a known site of electrophilic substitution for indoles. The LUMO is expected to have significant contributions from the chloromethyl group at the C2 position, specifically the σ* antibonding orbital of the C-Cl bond, making this site the electrophilic center susceptible to nucleophilic substitution.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A larger gap implies higher stability and lower reactivity. mdpi.com

Table 2: Conceptual HOMO-LUMO Data and Reactivity Implications Note: Specific energy values for this compound are not available. This table is for illustrative purposes.

Orbital Energy (eV) Role in Reactivity Implication for this compound
HOMO EHOMO Electron Donor (Nucleophile) Reactivity at the indole ring (e.g., C3)
LUMO ELUMO Electron Acceptor (Electrophile) Reactivity at the chloromethyl group (C-Cl bond)
Energy Gap (ΔE) ELUMO - EHOMO Index of Stability/Reactivity A smaller gap indicates higher reactivity

Building upon HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.gov These parameters provide a more quantitative scale for properties like electrophilicity and softness.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap. ekb.eg

Global Softness (S): Is the reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive. dergipark.org.trresearchgate.net

Global Electrophilicity Index (ω): This index, defined by Parr as ω = μ²/2η (where μ ≈ -χ is the chemical potential), measures the energy stabilization when a system acquires additional electronic charge from the environment. ekb.egmdpi.com A high electrophilicity index indicates a good electrophile. dergipark.org.tr

For this compound, the presence of the electron-withdrawing chloromethyl group is expected to result in a significant electrophilicity index, quantifying its character as a potent electrophile in substitution reactions.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

A chemical reaction can be visualized as a trajectory on a potential energy surface (PES). Reactants and products reside in energy minima on this surface, and the path between them proceeds via a saddle point known as the transition state (TS). ucsb.edu The transition state represents the highest energy point along the minimum energy reaction pathway. e3s-conferences.org

Computational modeling of reactions involving this compound, such as its common use in alkylating various nucleophiles, involves several key steps:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms are used to locate the transition state structure connecting the reactants to the products (or intermediates). e3s-conferences.orgscm.com

Frequency Calculation: Vibrational analysis is performed on the located TS. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of a new bond with a nucleophile). ucsb.eduscm.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction path downhill from the transition state, ensuring that it correctly connects the desired reactants and products. scm.com

Many reactions can yield more than one product. Computational studies are particularly powerful in explaining and predicting regioselectivity and stereoselectivity. nih.gov For reactions involving indole derivatives, selectivity is a key issue. For example, electrophilic attack on an indole ring can occur at different positions.

In the context of this compound reacting with an unsymmetrical nucleophile, computational modeling can be used to explore the different possible reaction pathways. nih.gov By calculating the activation energies for each potential pathway, the kinetically favored product can be predicted—it will be the one formed via the transition state of lowest energy. nih.gov

Computational studies on related indole systems have successfully explained selectivity in various transformations. pku.edu.cn For instance, distortion/interaction energy analysis has been used to predict the regioselectivity of nucleophilic additions to indolynes by calculating the energy required to distort the aryne into the geometry of the transition state. nih.gov Similar approaches can be applied to understand why a nucleophile might preferentially attack the chloromethyl group of this compound over other potential sites, or to predict the outcome of intramolecular cyclization reactions. nih.gov These computational models allow chemists to rationalize experimental observations and design more selective synthetic methodologies.

In Silico Approaches for Molecular Interactions and Compound Design

In silico methodologies are crucial in modern drug discovery and materials science for predicting how a molecule will behave, thereby reducing the time and cost associated with experimental work. These techniques are particularly useful for elucidating the potential of a core scaffold like this compound in the design of novel, active compounds.

Molecular Docking Simulations for Exploring Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to the active site of a protein or enzyme.

For this compound, molecular docking simulations would be employed to understand how this structural motif could interact with a biological target. The indole ring system can participate in various non-covalent interactions, which are fundamental to its binding affinity. These interactions include:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's active site.

Hydrophobic Interactions: The bicyclic indole core is largely hydrophobic and can form favorable interactions with nonpolar pockets within a receptor.

Covalent Bonding: The chloromethyl group is a reactive electrophile, capable of forming a covalent bond with nucleophilic residues (e.g., cysteine, serine, histidine) in an active site. This irreversible binding is a key consideration in the design of targeted covalent inhibitors.

A hypothetical docking study of this compound into a generic enzyme active site could yield the results summarized in the interactive table below.

Interaction TypePotential Interacting ResidueEstimated Contribution to Binding Energy (kcal/mol)
Hydrogen Bond (Donor)Aspartate (ASP)-2.5 to -4.0
π-π StackingPhenylalanine (PHE)-1.5 to -3.0
Hydrophobic InteractionLeucine (LEU)-1.0 to -2.0
Covalent Bond FormationCysteine (CYS)(Irreversible)

This table is illustrative and actual values would depend on the specific protein target.

Computational Prediction of Synthetic Feasibility and Reaction Outcomes

Computational chemistry can be used to model chemical reactions, providing insights into their feasibility, predicting the major products, and elucidating reaction mechanisms. For a reactive compound like this compound, theoretical calculations can predict its stability and reactivity.

Methods such as Density Functional Theory (DFT) are often used to calculate the energies of reactants, transition states, and products. This information helps in understanding the reaction kinetics and thermodynamics. For instance, the substitution of the chlorine atom by a nucleophile is a common reaction for this compound. Computational models can predict the activation energy for this SN2 or SN1 type reaction, helping to determine the reaction conditions under which it is most likely to occur.

Furthermore, these calculations can predict potential side reactions, such as self-polymerization or reaction with a solvent molecule. This predictive capability is crucial for optimizing synthetic routes and improving yields in the laboratory.

Computational MethodPredicted ParameterSignificance for this compound
Density Functional Theory (DFT)Transition State EnergyPredicts the kinetic feasibility of nucleophilic substitution.
Ab initio methodsReaction EnthalpyDetermines the thermodynamic favorability of a reaction.
Molecular Dynamics (MD)Solvent EffectsAssesses the influence of the reaction medium on the outcome.

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Quantitative Structure-Activity Relationship (QSAR) models use computational descriptors to build a mathematical relationship between the structure and activity.

While a QSAR model cannot be built on this compound alone, its computational descriptors form the basis for any SAR study of its derivatives. These descriptors quantify various aspects of the molecule's physicochemical properties. Key descriptors for this compound would include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and the distribution of charges. The electronegative chlorine atom and the aromatic system significantly influence these properties.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding chemical reactivity.

By calculating these descriptors for a series of derivatives of this compound and correlating them with their measured biological activity, a predictive QSAR model can be developed to guide the design of more potent compounds.

Descriptor TypeExample DescriptorRelevance to this compound
TopologicalMolecular WeightBasic descriptor for size.
ElectronicDipole MomentIndicates the molecule's overall polarity.
Quantum ChemicalLUMO EnergyRelates to the molecule's ability to accept electrons (electrophilicity).
PhysicochemicalLogPPredicts the molecule's hydrophobicity and membrane permeability.

Analytical and Spectroscopic Characterization Techniques for 2 Chloromethyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and environment of atoms within a molecule. For the characterization of 2-(Chloromethyl)-1H-indole and its derivatives, ¹H NMR and ¹³C NMR are fundamental, while advanced 2D NMR techniques offer deeper insights into complex structures.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of an indole (B1671886) derivative typically shows distinct signals for the N-H proton, the aromatic protons on the benzene (B151609) ring, the proton at the C3 position, and the protons of the chloromethyl group.

For the parent compound, this compound, the following proton signals are expected:

N-H Proton: A broad singlet is typically observed for the N-H proton, with a chemical shift that can vary depending on the solvent and concentration. In many indole derivatives, this signal appears downfield, often above 8.0 ppm.

Aromatic Protons (H4-H7): The protons on the benzene ring of the indole scaffold typically appear in the aromatic region of the spectrum, generally between 7.0 and 7.8 ppm. Their specific chemical shifts and coupling patterns depend on the substitution pattern of the indole ring.

C3-H Proton: The proton at the C3 position of the indole ring is expected to appear as a singlet or a narrow multiplet, typically in the range of 6.5-7.0 ppm.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group at the C2 position are expected to give a singlet in the region of 4.5-5.0 ppm. The electronegative chlorine atom causes a downfield shift of these protons compared to a methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
N-H > 8.0 Broad Singlet
H4-H7 7.0 - 7.8 Multiplets
H3 6.5 - 7.0 Singlet
-CH₂Cl 4.5 - 5.0 Singlet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the nine carbon atoms. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups.

The indole ring itself has eight carbons, and their chemical shifts are well-characterized. The additional chloromethyl carbon will have a specific chemical shift due to the attached chlorine atom. Based on data from related indole derivatives, the approximate chemical shifts for the carbons in this compound can be predicted. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 ~135
C3 ~102
C3a ~128
C4 ~121
C5 ~122
C6 ~120
C7 ~111
C7a ~136
-CH₂Cl ~40

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed for complete structural elucidation. clockss.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. A COSY spectrum of an indole derivative would show correlations between the aromatic protons on the benzene ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a compound, which is a critical step in its identification. libretexts.orgmeasurlabs.com For this compound (C₉H₈ClN), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two distinct molecular ion peaks separated by two mass units, which is a clear indicator of the presence of a single chlorine atom in the molecule.

Table 3: Calculated Exact Masses for the Molecular Ion of this compound

Molecular Formula Isotope Theoretical Exact Mass (m/z)
C₉H₈³⁵ClN [M]⁺ 165.0345
C₉H₈³⁷ClN [M+2]⁺ 167.0316

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that allows for the analysis of relatively polar and thermally labile molecules. plos.org When analyzing indole derivatives by ESI-MS, the protonated molecule [M+H]⁺ is often observed as the base peak. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural information. The fragmentation pattern of this compound and its derivatives under ESI-MS/MS would be expected to involve characteristic losses. For example, the loss of a chlorine radical or HCl from the molecular ion would be a likely fragmentation pathway. The indole ring itself can also undergo characteristic fragmentation, often leading to the formation of a stable quinolinium-type ion. nih.gov The study of these fragmentation patterns is crucial for the structural confirmation of known compounds and the identification of unknown derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure and chemical bonding within a compound. By measuring the interaction of infrared radiation or laser light with a molecule, it is possible to identify functional groups and study molecular vibrations. For this compound and its derivatives, techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are invaluable for structural elucidation and characterization.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of an indole derivative is typically characterized by several key absorption bands. researchgate.net The N-H stretching vibration of the indole ring usually appears as a sharp and intense band in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching of the chloromethyl group is expected in the 2850-3000 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring typically give rise to multiple bands in the 1450-1620 cm⁻¹ region. The C-N stretching vibration is usually found in the 1200-1350 cm⁻¹ range. The presence of the chloromethyl group introduces a C-Cl stretching vibration, which is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H StretchIndole N-H3400-3500Strong, Sharp
Aromatic C-H StretchIndole Ring C-H3000-3100Medium
Aliphatic C-H Stretch-CH₂Cl2850-3000Medium
C=C StretchAromatic Ring1450-1620Medium to Strong
C-N StretchIndole Ring C-N1200-1350Medium
C-Cl Stretch-CH₂Cl600-800Medium to Strong

Note: The exact positions and intensities of the absorption bands can be influenced by the molecular environment and sample state.

Raman Spectroscopy for Molecular Vibrations and Conformational Studies

Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for studying the carbon skeleton and conformational changes in molecules. The Raman spectrum of indole and its derivatives has been the subject of several studies. nih.govresearchgate.netnih.gov

For this compound, the Raman spectrum would be expected to show characteristic bands for the indole ring vibrations. The indole ring breathing modes typically appear as strong bands in the 750-1010 cm⁻¹ region. researchgate.net The N-H bending mode in the indole ring is also observable. researchgate.net The introduction of the chloromethyl group would give rise to specific vibrations, including the C-Cl stretch, which would be visible in the lower frequency region of the spectrum. Conformational studies of this compound derivatives can also be performed using Raman spectroscopy by analyzing changes in the vibrational modes under different conditions.

Interactive Data Table: Expected Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
Indole Ring BreathingAromatic Skeleton750-1010Strong
N-H BendingIndole N-H~880Medium
Aromatic C-H BendingIndole Ring C-H1000-1300Medium
C=C StretchingAromatic Ring1400-1600Strong
C-Cl Stretching-CH₂Cl500-700Medium

Note: The Raman shifts and intensities can be influenced by factors such as the physical state of the sample and the excitation wavelength used.

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of 2-Chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole has been reported. doaj.org In this derivative, the indole ring system is essentially planar. The molecular structure is stabilized by various weak intermolecular interactions. doaj.org The study of such derivatives reveals how the introduction of substituents at the N1 and C3 positions influences the crystal packing and intermolecular interactions.

The analysis of another derivative, 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole, shows that the compound crystallizes in the triclinic crystal system with the space group P-1. researchgate.net The crystal structure is characterized by strong hydrogen bonding and other non-covalent interactions, which play a crucial role in the formation of a three-dimensional network. researchgate.net

Interactive Data Table: Representative Crystallographic Data for a this compound Derivative

Parameter Value Reference Compound
Crystal SystemTriclinic2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole
Space GroupP-12-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole
a (Å)7.4955(4)2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole
b (Å)12.0832(7)2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole
c (Å)13.7889(8)2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole
α (°)106.727(2)2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole
β (°)103.691(2)2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole
γ (°)96.829(2)2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole
Volume (ų)1138.49(11)2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole
Z22-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole

Note: The crystallographic parameters are specific to the derivative mentioned and may differ for this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. For the synthesis and analysis of this compound and its derivatives, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for assessing purity and monitoring the progress of chemical reactions.

Thin Layer Chromatography (TLC) for Reaction Progress and Purity Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. longdom.orgthieme.deijpsr.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting material, the progress of the reaction can be visualized under UV light or by using a suitable staining agent. mdpi.com

The choice of the mobile phase (eluent) is critical for achieving good separation of the components. For indole derivatives, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is commonly used. rochester.edubiotage.com The polarity of the solvent system is adjusted to obtain a retention factor (Rf) for the product that is typically between 0.3 and 0.7.

Interactive Data Table: Common TLC Solvent Systems for Indole Derivatives

Solvent System Ratio (v/v) Application Notes
Hexane / Ethyl Acetate9:1 to 1:1Good for a wide range of indole derivatives with varying polarity.
Dichloromethane / Methanol99:1 to 90:10Suitable for more polar indole derivatives.
Toluene / Ethyl Acetate9:1 to 1:1An alternative to hexane-based systems.
Isopropanol / Ammonia / Water8:1:1Used for the separation of more polar, ionizable indole compounds. akjournals.com

Note: The optimal solvent system depends on the specific substitution pattern of the indole derivative.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture with high resolution and sensitivity. It is the preferred method for the quantitative analysis of the purity of this compound and its derivatives. nih.govresearchgate.netnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of indole derivatives. nih.govnih.gov In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is usually carried out using a UV-Vis detector, as the indole ring exhibits strong UV absorbance. mdpi.com

For a quantitative purity analysis, a calibration curve is constructed using standards of known concentration. The purity of a sample of this compound can then be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Interactive Data Table: Typical HPLC Conditions for the Analysis of Indole Derivatives

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (with or without acid modifier like formic or acetic acid)
Elution Isocratic or Gradient
Flow Rate 0.5 - 1.5 mL/min
Column Temperature Ambient to 40 °C
Detection UV at ~280 nm
Injection Volume 5 - 20 µL

Note: The specific HPLC method parameters need to be optimized for the specific derivative being analyzed to achieve the best separation and quantification.

Future Directions and Emerging Research Avenues

Development of Novel and More Sustainable Synthetic Routes to 2-(Chloromethyl)-1H-indole

The demand for greener chemical processes is driving research away from traditional synthetic methods that often rely on harsh reagents and generate significant waste. Future efforts will likely focus on developing more sustainable pathways to this compound and related compounds.

Key research directions include:

Catalytic Strategies: The use of catalytic systems, particularly those involving earth-abundant metals, can lead to milder reaction conditions and higher atom economy.

Renewable Starting Materials: A significant leap towards sustainability involves utilizing renewable aromatic platform chemicals. For instance, lignin, a major component of biomass, can be processed to yield aromatic compounds that serve as precursors for indole (B1671886) synthesis. nih.govbohrium.com This "lignin-first" approach aims to reduce the dependence on fossil-based resources. nih.gov

Environmentally Benign Solvents: The replacement of conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents is a critical aspect of sustainable synthesis.

Approach Traditional Methods Emerging Sustainable Methods
Starting Materials Petroleum-based feedstocks (e.g., anilines, phenylhydrazines)Lignin-derived aromatic platform chemicals nih.gov
Reagents Stoichiometric amounts of strong acids/bases, hazardous condensing agentsCatalytic systems (e.g., transition metals), milder reagents bohrium.com
Solvents Volatile and often toxic organic solventsWater, bio-solvents, supercritical fluids nih.gov
Key Principles Often lower atom economy, multi-step processesHigh atom economy, process intensification, use of renewable resources nih.gov

These novel routes aim to create a more environmentally friendly lifecycle for the production of valuable indole derivatives. nih.gov

Exploration of Unconventional Reactivity Modes for the Chloromethyl Group

The chloromethyl group at the C2 position of the indole ring is a versatile chemical handle, typically exploited for its electrophilicity in nucleophilic substitution reactions. However, future research is expected to uncover and harness less conventional reactivity patterns.

Potential areas of exploration include:

Transition-Metal-Catalyzed Cross-Coupling: While challenging, the direct activation of the C-Cl bond in the chloromethyl group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) would open up new avenues for carbon-carbon and carbon-heteroatom bond formation. This would allow for the direct introduction of diverse functional groups.

Radical-Mediated Transformations: Photoredox catalysis or other radical initiation methods could be employed to generate a radical at the methylene (B1212753) position, enabling a host of unique transformations that are complementary to traditional ionic pathways.

Rearrangement Reactions: Investigating potential Cope and aza-Cope rearrangements of products derived from this compound could lead to the discovery of novel molecular skeletons. nih.gov The inherent nucleophilicity of the indole ring at various positions could be strategically utilized in tandem with the reactivity of the chloromethyl group to trigger complex cascades. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, higher yields, and improved reproducibility. researchgate.net The integration of this compound chemistry with these modern platforms is an exciting prospect.

Automated Synthesis: Automated platforms can significantly accelerate the synthesis of libraries of indole derivatives for high-throughput screening in drug discovery. researchgate.netnih.gov These systems can perform multi-step syntheses, including reaction, work-up, and purification, with minimal human intervention. mpg.de

Process Intensification: Flow reactors allow for precise control over parameters like temperature, pressure, and reaction time, enabling the use of reaction conditions that are often inaccessible or unsafe in batch reactors. nih.govsoci.org This can lead to drastically reduced reaction times, often from hours to minutes. nih.gov

In-line Analysis: The integration of real-time analytical techniques (e.g., IR, NMR, MS) into flow systems allows for rapid reaction optimization and quality control, reducing waste and improving efficiency. nih.gov

Parameter Batch Synthesis Flow Chemistry
Process Control Limited control over heat/mass transferPrecise control over temperature, pressure, mixing researchgate.net
Safety Handling of large volumes of hazardous materialsSmall reaction volumes, better containment, safer handling of reactive intermediates nih.gov
Scalability Often problematic, requires re-optimizationSimpler scalability by running the system for longer periods nih.gov
Reproducibility Can be variable between batchesHigh reproducibility due to consistent process parameters researchgate.net

The application of flow chemistry could enable the rapid and efficient production of complex molecules derived from this compound for pharmaceutical and materials applications. researchgate.netnih.gov

Advanced Computational Design for Targeted Syntheses and Applications

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods to predict molecular properties, design novel compounds, and elucidate reaction mechanisms. indexcopernicus.com

Rational Drug Design: For applications in medicinal chemistry, computational tools like molecular docking can predict the binding interactions of this compound derivatives with specific biological targets, such as enzymes or receptors. benthamdirect.commdpi.com This allows for the rational design of more potent and selective drug candidates.

ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help identify promising drug-like candidates early in the discovery process, reducing the time and cost associated with experimental testing. indexcopernicus.com

Reaction Pathway Prediction: Computational models can be used to explore potential synthetic routes, predict reaction outcomes, and optimize reaction conditions, thereby guiding experimental work and accelerating the discovery of new synthetic methodologies. nih.govnih.gov

Synergistic Approaches Combining Synthetic and Computational Methodologies for Indole Chemistry Research

The most profound advances in indole chemistry will likely arise from the tight integration of synthetic and computational approaches. This synergy creates a powerful feedback loop where computational predictions guide experimental investigations, and experimental results are used to refine and validate computational models. benthamdirect.com

This integrated approach enables:

Accelerated Discovery: Computationally assisted pathway description can rapidly identify potential enzymes or catalysts for novel synthetic transformations, which can then be validated in the lab. nih.gov

Mechanistic Elucidation: Combining experimental data with computational modeling provides a deeper understanding of reaction mechanisms, which is crucial for optimizing existing reactions and designing new ones.

Targeted Library Synthesis: Computational screening can identify a focused set of high-potential molecular targets, which can then be synthesized efficiently using automated platforms. indexcopernicus.comnih.gov This strategy maximizes the chances of discovering compounds with desired biological activities or material properties.

By combining the predictive power of computational chemistry with the practical capabilities of advanced synthetic techniques, researchers can navigate the vast chemical space of indole derivatives more effectively, leading to the rapid development of new therapeutic agents and functional materials. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(chloromethyl)-1H-indole, and how are reaction conditions optimized?

  • Methodology : A widely used approach involves the alkylation of 1H-indole with chloromethylating agents. For example, benzyl alcohol derivatives (e.g., (2-chlorophenyl)methanol) can react with 1H-indole under acidic conditions to introduce the chloromethyl group at the 3-position. Flash chromatography (cyclohexane/EtOAC mixtures) is typically employed for purification, yielding products with >95% purity . Optimization of stoichiometry, temperature, and catalyst (e.g., AlCl₃ in dichloromethane) is critical to suppress side reactions like over-alkylation .

Q. How is this compound characterized to confirm its structure and purity?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Key signals include the singlet for the chloromethyl protons (~4.12–4.25 ppm) and aromatic indole protons (δ 6.93–7.99 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 242.0731 for C₁₅H₁₃ClN⁺), while HPLC ensures purity (>98%) .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodology : Use personal protective equipment (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential inhalation hazards. Waste should be segregated and treated by certified disposal services to prevent environmental contamination. Safety protocols align with H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .

Advanced Research Questions

Q. How can regioselectivity challenges during chloromethylation of indole derivatives be addressed?

  • Methodology : Regioselectivity at the 2- vs. 3-position is influenced by steric and electronic factors. For example, bulky substituents on the indole nitrogen (e.g., 1-methylindole) can direct chloromethylation to the 2-position. Computational studies (DFT) or directing groups (e.g., sulfonyl) may further enhance selectivity . Evidence from crystallographic data (e.g., dihedral angles in substituted indoles) helps rationalize steric effects .

Q. What strategies improve low yields in palladium-catalyzed functionalization of this compound?

  • Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires careful ligand selection (e.g., PPh₃) and anhydrous conditions to stabilize intermediates. For example, coupling with boronic acids in tetrahydrofuran (THF) at 80°C improves yields (up to 77%) compared to polar solvents . Monitoring reaction progress via TLC and optimizing catalyst loading (1–5 mol%) mitigate decomposition .

Q. How do electronic effects of the chloromethyl group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodology : The electron-withdrawing Cl atom enhances the electrophilicity of the methyl group, facilitating nucleophilic attacks (e.g., by amines or thiols). Kinetic studies in DMF at 60°C show faster substitution rates compared to non-halogenated analogs. Competing elimination pathways (e.g., dehydrohalogenation) can be suppressed using mild bases (e.g., K₂CO₃) .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?

  • Methodology : Discrepancies in NMR shifts (e.g., ±0.2 ppm) often arise from solvent or concentration differences. Standardizing conditions (e.g., CDCl₃ vs. DMSO-d₆) and referencing to internal standards (TMS) improves reproducibility. X-ray crystallography provides definitive structural validation, as seen in studies of analogous compounds (e.g., 3-bromomethyl-2-chloromethyl-1H-indole) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.